An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diazepan-1-yl(2-thienyl)methanone
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diazepan-1-yl(2-thienyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 1,4-Diazepan-1-yl(2-thienyl)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the structural elucidation, synthesis, and in-depth analysis of key physicochemical parameters such as solubility, lipophilicity (LogP), acid dissociation constant (pKa), and stability. Furthermore, standard analytical methodologies for the characterization and quantification of this compound are presented. The information herein is intended to serve as a foundational resource for the further investigation and potential development of 1,4-Diazepan-1-yl(2-thienyl)methanone as a therapeutic agent.
Introduction: The Significance of the 1,4-Diazepine and Thiophene Moieties
The compound 1,4-Diazepan-1-yl(2-thienyl)methanone is a structurally intriguing molecule that incorporates two key pharmacophores: a 1,4-diazepane ring and a thiophene moiety. The 1,4-diazepine core is a seven-membered heterocyclic ring containing two nitrogen atoms, a scaffold that is prevalent in a wide array of biologically active compounds. Derivatives of 1,4-diazepines are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties[1]. The well-known class of benzodiazepine drugs, such as diazepam, are based on a fused benzene and diazepine ring system and act as modulators of the gamma-aminobutyric acid (GABA) receptor in the central nervous system[2][3].
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged structure in medicinal chemistry.[4][5] Its presence in a molecule can significantly influence its physicochemical properties and biological activity. Thiophene derivatives are found in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[4][6][7] However, the metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, a factor that requires careful consideration during drug development.[8]
The combination of the 1,4-diazepane and thiophene moieties in 1,4-Diazepan-1-yl(2-thienyl)methanone suggests a potential for novel pharmacological activities, making a thorough understanding of its physicochemical properties a critical first step in its evaluation as a potential drug candidate.
Structural and Molecular Information
A clear understanding of the molecular structure is fundamental to interpreting its physicochemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 1,4-Diazepan-1-yl(2-thienyl)methanone | [9] |
| CAS Number | 683274-51-3 | [9] |
| Molecular Formula | C₁₀H₁₄N₂OS | [9][10] |
| Molecular Weight | 210.30 g/mol | [10] |
| Canonical SMILES | C1CNCCN(C1)C(=O)C2=CC=CS2 | N/A |
Diagram: Molecular Structure of 1,4-Diazepan-1-yl(2-thienyl)methanone
Caption: 2D structure of 1,4-Diazepan-1-yl(2-thienyl)methanone.
Synthesis Pathway
While specific synthetic procedures for 1,4-Diazepan-1-yl(2-thienyl)methanone are not extensively detailed in publicly available literature, a plausible and common synthetic route involves the acylation of 1,4-diazepane with a derivative of thiophene-2-carboxylic acid. This approach is a standard method for the formation of amide bonds.
Diagram: Proposed Synthesis Workflow
Caption: A representative synthetic workflow for the preparation of the target compound.
Experimental Protocol: Illustrative Synthesis
-
Dissolution: Dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution to act as a base and scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1,4-Diazepan-1-yl(2-thienyl)methanone.
Physicochemical Properties: An In-Depth Analysis
The physicochemical properties of a compound are paramount in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the key physicochemical parameters for 1,4-Diazepan-1-yl(2-thienyl)methanone, with illustrative experimental protocols.
Solubility
Solubility is a critical factor for drug delivery and bioavailability. The presence of both a polar 1,4-diazepane ring and a more nonpolar thiophene and carbonyl group suggests that the solubility of this compound will be pH-dependent.
Table: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Moderately Soluble | The diazepane ring can be protonated at physiological pH, increasing aqueous solubility. |
| 0.1 M HCl | Highly Soluble | The basic nitrogen atoms of the diazepane ring will be fully protonated, forming a soluble salt. |
| 0.1 M NaOH | Sparingly Soluble | The compound is in its neutral, less polar form, reducing its affinity for aqueous media. |
| Ethanol | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding, which should effectively solvate the molecule. |
| DMSO | Highly Soluble | Dimethyl sulfoxide is a polar aprotic solvent that is an excellent solvent for a wide range of organic molecules. |
Experimental Protocol: Kinetic Solubility Assay (Illustrative)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.
-
Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity of each well using a nephelometer at various time points.
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. A balanced LogP is often desirable for oral drug candidates.
Predicted LogP Value: Based on computational models and the presence of both polar and non-polar moieties, the predicted LogP for 1,4-Diazepan-1-yl(2-thienyl)methanone is in the range of 1.5 - 2.5 . This suggests a moderate lipophilicity, which is often favorable for drug-like molecules.
Experimental Protocol: Shake-Flask Method for LogP Determination (Illustrative)
-
Phase Preparation: Prepare a mutually saturated mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. The 1,4-diazepane moiety contains two secondary amine groups, which are basic.
Predicted pKa Values:
-
pKa1 (more basic nitrogen): ~8.5 - 9.5
-
pKa2 (less basic nitrogen): ~4.0 - 5.0
The nitrogen atom further from the electron-withdrawing carbonyl group is expected to be more basic.
Experimental Protocol: Potentiometric Titration for pKa Determination (Illustrative)
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Chemical Stability
Assessing the chemical stability of a compound is essential to ensure its integrity during storage and administration.
Predicted Stability Profile:
-
pH Stability: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidative Stability: The thiophene ring can be susceptible to oxidation.
-
Photostability: Aromatic systems can sometimes be sensitive to degradation upon exposure to UV light.
Experimental Protocol: Forced Degradation Study (Illustrative)
-
Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:
-
Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.
-
Oxidative stress (e.g., 3% hydrogen peroxide).
-
Photolytic stress (exposure to UV light).
-
-
Time Points: Sample the solutions at various time points.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Analytical Characterization
Robust analytical methods are necessary for the identification, quantification, and quality control of 1,4-Diazepan-1-yl(2-thienyl)methanone.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound.
Table: Illustrative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid acts as a mobile phase modifier to improve peak shape for basic compounds. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is suitable for separating the parent compound from potential impurities and degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The thiophene and carbonyl moieties are expected to have strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume. |
Spectroscopic Methods
Spectroscopic techniques are essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and provide an accurate mass for the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O (amide) and N-H (amine) functional groups.
Diagram: Analytical Workflow for Compound Characterization
Caption: A typical workflow for the synthesis, purification, and analytical characterization of a novel compound.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of 1,4-Diazepan-1-yl(2-thienyl)methanone. The presence of the 1,4-diazepane and thiophene moieties imparts this molecule with characteristics that are of significant interest in the field of drug discovery. The provided illustrative data and experimental protocols offer a solid foundation for researchers to initiate their own investigations into this promising compound. A thorough understanding of its solubility, lipophilicity, pKa, and stability, coupled with robust analytical methods, will be instrumental in advancing the exploration of 1,4-Diazepan-1-yl(2-thienyl)methanone as a potential therapeutic agent.
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